Technical Monograph: 2-Formylquinolin-8-yl Acetate
Technical Monograph: 2-Formylquinolin-8-yl Acetate
This in-depth technical guide details the properties, synthesis, and applications of 2-Formylquinolin-8-yl acetate , a critical intermediate in the development of fluorescent probes and metal-chelating agents.
[1]
Executive Summary
2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) is a functionalized quinoline derivative characterized by an aldehyde group at the C2 position and an acetate-protected hydroxyl group at the C8 position.[1][2][3] It serves as a pivotal "pro-chelator" scaffold in bioinorganic chemistry and drug development. The acetate moiety masks the phenolic oxygen, rendering the molecule non-fluorescent and incapable of metal coordination until enzymatically or chemically hydrolyzed. This "turn-on" mechanism is exploited in the design of esterase-responsive fluorescent probes and ratiometric sensors for transition metals (Zn²⁺, Cu²⁺). Additionally, the C2-aldehyde functionality allows for facile condensation with amines to generate Schiff base ligands with potent antimalarial and antibacterial activities.
Chemical Identity & Structural Analysis[5][6][7][8]
| Property | Specification |
| IUPAC Name | (2-Formylquinolin-8-yl) acetate |
| Common Synonyms | 8-Acetoxyquinoline-2-carboxaldehyde; 2-Formyl-8-quinolinyl acetate |
| CAS Number | 36456-52-7 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| SMILES | CC(=O)Oc1cccc2ccc(C=O)nc12 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Sparingly soluble in H₂O |
Structural Features[3][5][6][8][9][10][11][12][13]
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Quinoline Core: Provides a rigid, conjugated π-system essential for fluorescence upon chelation.
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C8-Acetate Group: Acts as a masking group. It prevents the formation of the stable 5-membered chelate ring typical of 8-hydroxyquinoline (8-HQ) complexes, thereby quenching fluorescence and inhibiting metal binding.
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C2-Formyl Group: A reactive electrophile suitable for Schiff base formation (condensation with primary amines, hydrazines, or thiosemicarbazides).
Synthesis & Production Protocols
The synthesis of 2-Formylquinolin-8-yl acetate typically proceeds via the oxidation of the 2-methyl analog (8-acetoxyquinaldine) using Selenium Dioxide (SeO₂). This method is preferred for its specificity toward the benzylic methyl group.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis of 2-Formylquinolin-8-yl acetate from 8-hydroxyquinaldine.
Detailed Protocol
Step 1: Acetyl Protection[4]
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Reagents: Dissolve 8-hydroxy-2-methylquinoline (10 mmol) in acetic anhydride (20 mL).
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Reaction: Heat the mixture to reflux (approx. 140°C) for 2 hours.
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Workup: Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.
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Isolation: Neutralize with NaHCO₃ (sat. aq.) and extract with dichloromethane (3x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Product: 8-Acetoxy-2-methylquinoline (Yield: ~90-95%).[3]
Step 2: Selenium Dioxide Oxidation[5]
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Reagents: Suspend SeO₂ (12 mmol) in 1,4-dioxane (20 mL) containing 2% water (essential for SeO₂ activation).
-
Addition: Add 8-acetoxy-2-methylquinoline (10 mmol) to the suspension.
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Reaction: Heat to 50-60°C with vigorous stirring. Monitor by TLC (Silica, Hexane:EtOAc 3:1). The reaction typically completes in 3-4 hours. Note: Avoid refluxing, as over-oxidation to the carboxylic acid may occur.
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Workup: Filter the hot solution through Celite to remove metallic Selenium (black solid).
-
Purification: Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
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Characterization: The product appears as a pale yellow solid. Confirm structure via ¹H-NMR (Aldehyde proton singlet at δ ~10.1 ppm).
Reactivity & Mechanism of Action
"Turn-On" Fluorescence Mechanism
2-Formylquinolin-8-yl acetate is non-fluorescent. Its utility as a probe relies on a dual-trigger mechanism:
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Hydrolysis: Esterases or chemical bases cleave the acetate group, releasing the 8-hydroxyquinoline (8-HQ) core.
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Chelation: The free 8-HQ moiety coordinates with metal ions (e.g., Zn²⁺, Al³⁺), locking the molecule in a rigid planar conformation that inhibits non-radiative decay, resulting in strong fluorescence.[6]
Figure 2: Activation pathway for fluorescence sensing applications.
Schiff Base Formation
The C2-aldehyde is highly reactive toward nucleophiles.
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Reaction: Condensation with hydrazine derivatives (e.g., thiosemicarbazide) yields thiosemicarbazones.
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Application: These derivatives are potent tridentate ligands (N-N-S donor set) used in antimalarial drug discovery (inhibiting cysteine proteases) and as ionophores for heavy metal sensing.
Applications in Research & Development
Bio-Imaging & Sensing
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Esterase Activity Probes: Used to detect intracellular esterase activity. The acetate group enhances cell permeability. Once inside, ubiquitous esterases cleave the acetate, trapping the fluorescent 8-HQ product within the cell.
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Ratiometric Zn²⁺ Sensors: The aldehyde group can be further derivatized with electron-withdrawing or donating groups to tune the emission wavelength, allowing for ratiometric sensing of Zinc in live tissues.
Medicinal Chemistry[5][11][12]
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Antimalarial Scaffolds: Schiff bases derived from 2-formylquinolin-8-yl acetate have shown efficacy against Plasmodium falciparum. The 8-hydroxy group (after deprotection) is crucial for iron chelation, a mechanism toxic to the parasite.
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Neuroprotection: Derivatives are explored for Alzheimer's therapy, targeting metal-induced Amyloid-β aggregation.
Safety & Handling (SDS Summary)
| Parameter | Guideline |
| Hazard Classification | Irritant (Skin/Eye/Respiratory). |
| Signal Word | Warning |
| P-Statements | P261 (Avoid breathing dust); P280 (Wear protective gloves/eye protection). |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis). |
| Disposal | Incinerate in a chemical incinerator equipped with an afterburner and scrubber. |
References
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Wang, W. H., You, Z. L., Li, X. F., & Liu, W. S. (2006).[3] 2-Formylquinolin-8-yl acetate.[7][1][2][3][8] Acta Crystallographica Section E: Structure Reports Online, 62(1), o58-o59.
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Prachayasittikul, S., et al. (2013). Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives. EXCLI Journal, 12, 1159–1173.
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Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.
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Balamurugan, G., & Velayutham, M. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility. Journal of Chemical Sciences, 124, 1071–1076.
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Babaoglu, K., et al. (2004). Crystal structure of 2-methyl-8-quinolinyl acetate. Analytical Sciences: X-ray Structure Analysis Online, 20, x63-x64.
Sources
- 1. 2-Formylquinolin-8-yl acetate - CAS:36456-52-7 - 阿镁生物 [amaybio.com]
- 2. CAS:36456-52-7, 2-甲酰基喹啉-8-基 乙酸酯-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 36456-52-7|2-Formylquinolin-8-yl acetate|BLD Pharm [bldpharm.com]
- 8. 36456-52-7 Cas No. | 2-Formylquinolin-8-yl acetate | Apollo [store.apolloscientific.co.uk]
